Undecyl hydrogen phthalate

Description

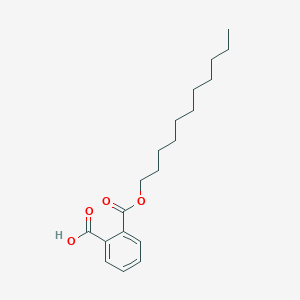

Structure

3D Structure

Properties

IUPAC Name |

2-undecoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-12-15-23-19(22)17-14-11-10-13-16(17)18(20)21/h10-11,13-14H,2-9,12,15H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZKHBNCZSWFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199570 | |

| Record name | Undecyl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51622-03-8 | |

| Record name | Monoundecyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51622-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecyl hydrogen phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051622038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecyl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Undecyl Hydrogen Phthalate: Structure, Properties, and Analytical Considerations

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of undecyl hydrogen phthalate, a monoester of phthalic acid. While its diester counterpart, diundecyl phthalate, is a well-known plasticizer, this compound holds significant relevance primarily as a key metabolite in toxicological and environmental studies. For researchers, scientists, and drug development professionals, understanding the distinct chemical properties, synthesis, and analytical methodologies for this monoester is critical for accurate biomonitoring and safety assessment of phthalate exposure. This document delineates its molecular structure, summarizes its physicochemical properties, proposes robust protocols for its synthesis and analysis, and discusses its toxicological importance as a potential endocrine disruptor.

Introduction: Contextualizing this compound

The Phthalate Ester Family

Phthalate esters, or phthalates, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1][2] Their applications are ubiquitous, ranging from electrical wiring and building materials to consumer goods and personal care products.[2][3] Structurally, they are diesters of phthalic acid, formed by reacting phthalic anhydride with various alcohols.[2]

The Critical Distinction: Monoesters vs. Diesters

Within the body, phthalate diesters are not inert. They are metabolized by lipases, primarily into their corresponding monoester derivatives.[3] These monoesters, such as this compound, are often the biologically active molecules responsible for the observed toxicological effects, including endocrine disruption.[3][4] Therefore, while diundecyl phthalate (DUP) is the commercial product, its metabolite, this compound (MUP), is the primary analyte of interest in human exposure and toxicological studies. This guide focuses specifically on this critical monoester metabolite.

Significance in Research and Development

The study of this compound is paramount for several reasons:

-

Biomarker of Exposure: Measuring MUP levels in biological matrices (e.g., urine) provides a direct and accurate assessment of exposure to the parent compound, DUP.

-

Toxicological Assessment: As the active metabolite, understanding the interaction of MUP with biological systems is key to elucidating the mechanisms of phthalate toxicity.

-

Regulatory Science: Accurate analytical standards and methods for MUP are essential for regulatory bodies to establish safety limits and monitor compliance for phthalate use in consumer products.

Molecular Structure and Physicochemical Properties

Chemical Structure and Nomenclature

This compound consists of a benzene ring with two adjacent carboxylic acid groups. One of these groups is esterified with an eleven-carbon alcohol (undecanol), while the other remains a free carboxylic acid. This structure imparts both lipophilic (the undecyl chain) and hydrophilic (the carboxylic acid) characteristics, making it an amphiphilic molecule.

Its formal IUPAC name is 2-undecoxycarbonylbenzoic acid.[4]

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key computed and identifying properties of this compound. Experimental data for properties such as melting point and solubility are not widely available, reflecting its status as a metabolite rather than a commercial chemical.

| Property | Value | Source |

| IUPAC Name | 2-undecoxycarbonylbenzoic acid | PubChem[4] |

| Synonyms | Monoundecyl Phthalate, MUP | PubChem[4] |

| CAS Number | 51622-03-8 | PubChem[4] |

| Molecular Formula | C₁₉H₂₈O₄ | PubChem[4] |

| Molar Mass | 320.42 g/mol | (Calculated) |

| Physical State | Not available (Predicted solid or viscous oil) | - |

| Solubility | Not available (Predicted low solubility in water) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Synthesis and Purification

Expertise & Experience: The synthesis of a monoester from a cyclic anhydride requires careful control of stoichiometry and reaction conditions. The primary challenge is to prevent the reaction from proceeding to the more thermodynamically stable diester. By using a strict 1:1 molar ratio of phthalic anhydride to undecanol and maintaining a moderate temperature, we favor the initial ring-opening reaction to form the monoester-carboxylic acid. Running the reaction at a lower temperature slows the second esterification step, which has a higher activation energy, allowing for the isolation of the desired mono-product.

Proposed Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis of this compound.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of phthalic anhydride in a minimal amount of a suitable inert solvent (e.g., toluene).

-

Alcohol Addition: Add 1.0 equivalent of 1-undecanol to the flask.

-

Catalysis (Optional): For enhanced reaction rates, a mild acid or base catalyst can be introduced. However, for controlled mono-esterification, a non-catalytic thermal reaction is often preferred.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 80-100 °C) and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to observe the consumption of phthalic anhydride and the formation of the product.

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then dissolved in a water-immiscible solvent like ethyl acetate and washed with a dilute aqueous acid (e.g., 1M HCl) and then with brine to remove any unreacted starting material and byproducts.

-

Purification: The final product is purified from the organic layer using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Trustworthiness: A robust analytical method must be self-validating. For quantitative analysis, especially in complex biological matrices, the use of an isotopically labeled internal standard (e.g., ¹³C- or D-labeled MUP) is crucial. This standard co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, ensuring that the analyte-to-internal standard ratio remains constant and provides a highly accurate and reproducible quantification.

Spectroscopic Identification

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key signals would include a broad O-H stretch around 2500-3300 cm⁻¹ for the carboxylic acid, a sharp C=O stretch around 1700-1725 cm⁻¹ (ester), another C=O stretch around 1680-1710 cm⁻¹ (carboxylic acid), C-O stretching, and aromatic C=C bending.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic aromatic protons (7.5-8.0 ppm), a triplet for the -O-CH₂- protons of the undecyl ester group (~4.3 ppm), aliphatic chain protons (0.8-1.8 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

-

¹³C NMR: Would confirm the presence of two distinct carbonyl carbons (ester and acid), aromatic carbons, and the eleven carbons of the alkyl chain.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal, showing a prominent [M-H]⁻ ion. Fragmentation (MS/MS) would yield characteristic daughter ions corresponding to the loss of the undecyl chain or the carboxyl group.

Chromatographic Analysis

Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques for separating and quantifying phthalate metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, derivatization is required prior to GC analysis. Silylation (e.g., with BSTFA) converts the polar -COOH group into a nonpolar and more volatile trimethylsilyl (TMS) ester. GC-MS offers excellent separation and is a well-established method for phthalate analysis.[1][5]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for MUP analysis in biological fluids.[6] It allows for the direct injection of the polar analyte without derivatization, simplifying sample preparation and reducing analysis time. The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional sensitivity and selectivity, minimizing interferences from complex matrices like urine or plasma.[6]

Protocol: Quantification of MUP in Urine via LC-MS/MS

-

Sample Preparation: To 100 µL of urine sample, add an internal standard solution (e.g., ¹³C₄-MUP).

-

Enzymatic Deconjugation: Add β-glucuronidase enzyme and an appropriate buffer (e.g., ammonium acetate). Incubate the mixture (e.g., at 37°C for 2 hours) to hydrolyze the glucuronidated MUP conjugates, releasing the free form for analysis. This step is critical as most metabolites are excreted in a conjugated form.

-

Solid Phase Extraction (SPE): Condition an SPE cartridge (e.g., mixed-mode anion exchange). Load the hydrolyzed sample, wash with a weak organic solvent to remove interferences, and elute the MUP with a stronger, acidified organic solvent (e.g., methanol with formic acid).

-

Analysis: Evaporate the eluate to dryness and reconstitute in the mobile phase. Inject the sample into the LC-MS/MS system.

-

LC-MS/MS Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient elution with water and methanol/acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to ensure protonation of the analyte.

-

Detection: ESI in negative mode, monitoring specific MRM transitions for both the native MUP and its isotopically labeled internal standard.

-

Analytical Workflow for Biomonitoring

Caption: Analytical workflow for quantifying MUP in biological samples.

Toxicological Relevance and Applications

Endocrine Disrupting Potential

This compound is categorized as a potential endocrine-disrupting compound (EDC).[4] Monoalkyl phthalates are known to exert anti-androgenic effects and can interfere with the hormonal system. The study of MUP is therefore central to understanding the potential health risks associated with exposure to its parent DUP plasticizer.

Considerations for Safety Assessment

In the context of drug development and consumer product safety, the "metabolite-as-analyte" approach is fundamental. Regulatory submissions and safety dossiers often require data on the formation and potential toxicity of major human metabolites. Given that MUP is the primary active metabolite of DUP, any safety assessment of DUP-containing materials must include a thorough investigation of MUP's biological activity and a validated method for its detection.

Safety and Handling

-

General Precautions: As with any laboratory chemical, this compound should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Potential Hazards: While specific toxicological data for MUP is limited, compounds of this class (phthalate monoesters) should be treated as potential skin and eye irritants and potential reproductive toxicants based on the broader class effects.[7][8] Avoid inhalation of dust or aerosols and direct contact with skin and eyes.

Conclusion

This compound, while not a commercial product itself, is a molecule of high scientific importance. It represents the critical analytical target and biologically active metabolite of the widely used plasticizer, diundecyl phthalate. For researchers in toxicology, environmental science, and drug safety, a nuanced understanding of its unique chemical properties, synthesis, and advanced analytical detection methods is indispensable. The protocols and insights provided in this guide serve as a foundational resource for professionals engaged in the study and regulation of phthalates, ensuring the scientific integrity and accuracy required for protecting human health.

References

-

Diundecyl phthalate | C30H50O4 | CID 19283 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Potassium hydrogen phthalate - Wikipedia. Wikipedia. Available at: [Link]

-

Safety Data Sheet: Potassium hydrogen phthalate. Carl ROTH. Available at: [Link]

-

Safety Data Sheet: Potassium hydrogen phthalate. Chemos GmbH&Co.KG. Available at: [Link]

-

Analysis of Phthalate with Hydrogen Carrier Gas. Agilent. Available at: [Link]

-

This compound | C19H28O4 | CID 103921 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Agilent. Available at: [Link]

-

Phthalate Risks and Alternatives. Center for Advanced Life Cycle Engineering - CALCE, University of Maryland. Available at: [Link]

-

Method of determination of phthalates by gas chromatography/ mass spectrometry in wines. OIV. Available at: [Link]

-

Detection of phthalates in using ultra performance liquid chromatography-electrospray ionization-tandem mass spectrometry MRM mode - 'ghost peaks' and measurement methodology. PubMed. Available at: [Link]

-

New Analytical Method for Determination of Phthalates in Wastewater by on Line LC-GC-MS Using the TOTAD Interface and Fraction Collector. MDPI. Available at: [Link]

-

How to make Phthalic acid and Phthalic Anhydride. NileRed (YouTube). Available at: [Link]

-

MATERIAL SAFETY DATA SHEET Potassium hydrogen phthalate. West Liberty University. Available at: [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. Phthalate Risks and Alternatives | Center for Advanced Life Cycle Engineering [calce.umd.edu]

- 3. Diundecyl phthalate | C30H50O4 | CID 19283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C19H28O4 | CID 103921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Detection of phthalates in using ultra performance liquid chromatography-electrospray ionizationtandem mass spectrometry MRM mode- 'ghost peaks' and measurement methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. westliberty.edu [westliberty.edu]

An In-Depth Technical Guide to Undecyl Hydrogen Phthalate (CAS 51622-03-8)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

Undecyl hydrogen phthalate (CAS 51622-03-8), a monoester of phthalic acid, is a molecule of increasing interest in the fields of toxicology, environmental science, and analytical chemistry. As the primary metabolite of the widely used plasticizer, diundecyl phthalate (DUP), its presence in biological and environmental matrices serves as a key biomarker of exposure. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, spectroscopic characterization, analytical methodologies, and toxicological profile. This document is intended to serve as a foundational resource for researchers and professionals requiring in-depth technical knowledge of this compound.

Introduction

Phthalates are a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Due to their widespread use in consumer products, there is growing concern about their potential adverse health effects, as many are classified as endocrine-disrupting chemicals (EDCs). This compound, also known as monoundecyl phthalate (MUP), is the primary hydrolytic metabolite of diundecyl phthalate (DUP), a high molecular weight phthalate plasticizer. The study of this compound is crucial for understanding the metabolism, toxicokinetics, and biological effects of its parent compound. This guide offers a detailed exploration of the chemical and biological aspects of this compound, providing a valuable resource for its synthesis, analysis, and toxicological assessment.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51622-03-8 | [1] |

| Molecular Formula | C₁₉H₂₈O₄ | [2] |

| Molecular Weight | 320.42 g/mol | [2] |

| IUPAC Name | 2-(undecoxycarbonyl)benzoic acid | [1] |

| Boiling Point | 452.4 °C at 760 mmHg | [1] |

| Flash Point | 153.3 °C | [1] |

| Density | 1.05 g/cm³ | [1] |

| XLogP3 | 6.9 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct mono-esterification of phthalic anhydride with undecanol. This reaction is the first step in the two-stage synthesis of diundecyl phthalate and can be controlled to favor the formation of the monoester.[3]

Reaction Principle

The synthesis involves the nucleophilic attack of the hydroxyl group of undecanol on one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form the monoester, which contains both an ester and a carboxylic acid functional group.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of other monoalkyl phthalates.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phthalic anhydride and 1-undecanol.

-

Reaction Conditions: Heat the mixture with stirring in an oil bath at 110-120 °C. The reaction is typically complete within 12-15 hours. The progress can be monitored by techniques such as thin-layer chromatography (TLC) or by the disappearance of the solid phthalic anhydride.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Dissolve the crude product in a suitable organic solvent, such as diethyl ether or dichloromethane. c. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to extract the acidic this compound as its sodium salt, leaving any unreacted undecanol and diundecyl phthalate in the organic layer. d. Separate the aqueous layer and acidify it with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2. This will precipitate the this compound.

-

Purification: a. Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic salts. b. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or petroleum ether.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as melting point determination, NMR spectroscopy, mass spectrometry, and FTIR spectroscopy.

Spectroscopic and Analytical Characterization

Due to the limited availability of specific experimental spectra for this compound, this section will outline the expected spectroscopic features based on its chemical structure and by analogy to other well-characterized phthalate monoesters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phthalate ring, the protons of the undecyl alkyl chain, and the acidic proton of the carboxylic acid group.

-

Aromatic Protons: Four protons in the aromatic region (typically δ 7.5-8.0 ppm), exhibiting complex splitting patterns due to ortho and meta coupling.

-

Alkyl Chain Protons:

-

A triplet at approximately δ 4.3 ppm corresponding to the two protons of the -OCH₂- group adjacent to the ester oxygen.

-

A multiplet around δ 1.7 ppm for the two protons on the carbon β to the ester oxygen.

-

A broad multiplet in the region of δ 1.2-1.4 ppm for the remaining methylene (-CH₂-) groups of the alkyl chain.

-

A triplet at approximately δ 0.9 ppm for the terminal methyl (-CH₃) group.

-

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is often exchangeable with D₂O.

¹³C NMR: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carbonyl Carbons: Two signals in the downfield region (δ 165-175 ppm) corresponding to the ester and carboxylic acid carbonyl carbons.

-

Aromatic Carbons: Six signals in the aromatic region (δ 128-135 ppm).

-

Alkyl Chain Carbons: A series of signals in the aliphatic region (δ 14-65 ppm), with the -OCH₂- carbon appearing around δ 65 ppm and the terminal methyl carbon around δ 14 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound, particularly when analyzed by techniques like electrospray ionization (ESI) in negative ion mode, is expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 319.19.[5] Fragmentation of this ion will likely yield characteristic product ions. The most common fragmentation pathway for phthalate monoesters involves the loss of the alkyl chain and the formation of the phthalic anhydride radical anion or related fragments.[6] A key diagnostic fragment for many phthalate metabolites is the ion at m/z 149, corresponding to the phthalic anhydride fragment.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will be characterized by the vibrational modes of its functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

-

C-H Stretch (Alkyl): Sharp absorption bands between 3000 and 2850 cm⁻¹ due to the C-H stretching vibrations of the undecyl chain.

-

C=O Stretch (Carbonyl): Two strong absorption bands are expected:

-

One for the carboxylic acid carbonyl, typically around 1700-1725 cm⁻¹.

-

One for the ester carbonyl, typically at a slightly higher wavenumber, around 1725-1740 cm⁻¹.

-

-

C-O Stretch: Strong absorptions in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching of the ester and carboxylic acid groups.

-

Aromatic C=C Stretch: Several bands of variable intensity in the 1600-1450 cm⁻¹ region.

Analytical Methodologies

The analysis of this compound, often in complex biological matrices like urine, typically involves chromatographic separation coupled with mass spectrometric detection.

Sample Preparation for Biological Matrices

-

Enzymatic Deconjugation: In biological systems, phthalate monoesters are often conjugated with glucuronic acid. Therefore, a preliminary step of enzymatic hydrolysis using β-glucuronidase is necessary to release the free monoester.

-

Extraction: Solid-phase extraction (SPE) is a common method for extracting and concentrating phthalate metabolites from aqueous samples like urine. C18 cartridges are frequently used for this purpose.

-

Derivatization: For analysis by gas chromatography (GC), the carboxylic acid group of the monoester is often derivatized, for example, by silylation or methylation, to increase its volatility and improve chromatographic performance.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of phthalate metabolites.

-

Chromatography: Reversed-phase HPLC using a C18 column is typically employed, with a mobile phase gradient of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the analyte is in its protonated form.

-

Detection: Electrospray ionization (ESI) in negative ion mode is commonly used. Quantification is performed using multiple reaction monitoring (MRM), where the transition from the precursor ion ([M-H]⁻) to one or more characteristic product ions is monitored.

Toxicological Profile

The toxicological profile of this compound is not as extensively studied as that of its lower molecular weight counterparts. However, as a member of the phthalate class, it is presumed to share some of the endocrine-disrupting properties associated with these compounds.

Endocrine Disruption

Phthalates are known to interfere with the endocrine system, particularly affecting the male reproductive system. The monoester metabolites are generally considered the active toxic species.[5] They can act as anti-androgens by inhibiting testosterone synthesis in the fetal testis. This can lead to a range of developmental abnormalities known as "phthalate syndrome." While specific studies on the in vitro estrogenic or androgenic activity of this compound are limited, it is plausible that it contributes to the overall endocrine-disrupting potential of its parent compound, diundecyl phthalate. One in vitro study reported that several phthalate monoesters, including mono-n-octyl phthalate, were inactive in an estrogenicity assay.[7]

General Toxicity

Studies on the parent compound, diundecyl phthalate, indicate low acute toxicity.[8] However, repeated exposure has been associated with effects on the liver and kidneys in animal studies. As the primary metabolite, this compound is central to the toxicokinetics of DUP.

Applications in Research and Development

This compound is primarily of interest in the following areas:

-

Biomarker of Exposure: As the main metabolite of diundecyl phthalate, the detection and quantification of this compound in biological samples, such as urine, is a reliable method for assessing human exposure to DUP.[5]

-

Analytical Reference Standard: Pure this compound is essential as a certified reference material for the calibration of analytical instruments and the validation of methods for phthalate metabolite analysis.

-

Toxicological Research: The isolated compound can be used in in vitro and in vivo studies to directly assess its toxicological properties, including its potential for endocrine disruption, without the confounding metabolic variables of the parent diester.

Conclusion

This compound is a key molecule in the study of the environmental and health impacts of high molecular weight phthalates. Its role as a biomarker of exposure to diundecyl phthalate makes its accurate synthesis, characterization, and analysis of paramount importance. While specific experimental data for this compound are still somewhat limited, this technical guide provides a comprehensive framework based on available information and established principles of organic and analytical chemistry. Further research into the specific toxicological properties of this compound is warranted to fully understand the risks associated with exposure to its parent compound.

References

-

Harris, C. A., Henttu, P., Parker, M. G., & Sumpter, J. P. (1997). The estrogenic activity of phthalate esters in vitro. Environmental Health Perspectives, 105(8), 802–811. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 103921, this compound. Retrieved from [Link]

-

Agilent Technologies. (2024). Analysis of Phthalate with Hydrogen Carrier Gas. Retrieved from [Link]

-

Harris, C. A., Henttu, P., Parker, M. G., & Sumpter, J. P. (1997). The estrogenic activity of phthalate esters in vitro. Environmental health perspectives, 105(8), 802–811. [Link]

-

Centers for Disease Control and Prevention. (2018). Phthalates Factsheet. Retrieved from [Link]

-

ResearchGate. (2016). Kinetic investigations on the esterification of phthalic anhydride with n-heptyl, n-nonyl or n-undecyl alcohol over sulfuric acid catalyst. Retrieved from [Link]

-

Guo, Y., & Kannan, K. (2011). Diagnostic fragmentation pathways for identification of phthalate metabolites in non-targeted analysis studies. Journal of the American Society for Mass Spectrometry, 22(8), 1484–1496. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19283, Diundecyl phthalate. Retrieved from [Link]

-

Silva, M. J., Jia, T., Samandar, E., Preau, J. L., & Calafat, A. M. (2013). Identification of potential biomarkers of exposure to diundecyl phthalate. Environment international, 59, 329–334. [Link]

-

Organic Syntheses. (n.d.). sec.-Octyl Hydrogen Phthalate. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2012). Diundecyl Phthalate. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C19H28O4 | CID 103921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. Identification of potential biomarkers of exposure to diundecyl phthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The estrogenic activity of phthalate esters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

Undecyl Hydrogen Phthalate: A Technical Guide to its Cellular Mechanisms of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Undecyl hydrogen phthalate, a long-chain monoester metabolite of the plasticizer diundecyl phthalate (DUP), is an environmental contaminant with the potential to exert significant effects at the cellular level. While direct experimental data on this compound is limited, this guide synthesizes the established mechanisms of action for structurally similar long-chain phthalate monoesters to provide a comprehensive overview of its likely cellular and molecular activities. This document delves into the core pathways affected by these compounds, including endocrine disruption, activation of peroxisome proliferator-activated receptors (PPARs) and the aryl hydrocarbon receptor (AhR), and the induction of oxidative stress. Furthermore, this guide provides detailed, field-proven experimental protocols for investigating these mechanisms, empowering researchers to further elucidate the toxicological profile of this compound and other related compounds.

Introduction: The Toxicological Significance of this compound

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics.[1] Due to their non-covalent bonding to the polymer matrix, phthalates can leach into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact.[1] Diundecyl phthalate (DUP) is a high molecular weight phthalate used in a variety of consumer products.[2][3] In the body, DUP is rapidly metabolized to its monoester, this compound, which is considered the more biologically active form.[4][5]

Phthalates are recognized as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems and posing a risk to reproductive and developmental health.[6][7] The primary active metabolites of phthalates, the monoesters, are known to interact with various cellular signaling pathways, leading to a cascade of downstream effects.[4] This guide will focus on the principal mechanisms through which this compound is likely to exert its effects in cells, based on the extensive research conducted on other long-chain phthalate monoesters.

Core Cellular Mechanisms of Action

The cellular effects of this compound are likely multifaceted, involving the perturbation of several key signaling pathways. The following sections detail the most probable mechanisms based on current scientific understanding of long-chain phthalate monoesters.

Endocrine Disruption: Interference with Hormonal Homeostasis

Phthalates are well-documented endocrine disruptors that can interfere with the synthesis, regulation, and action of hormones, particularly those involved in reproduction.[1][6] This disruption can occur at multiple levels of the endocrine system, from the hypothalamus and pituitary gland to the peripheral hormone-producing organs.[6]

The primary mechanisms of endocrine disruption by phthalate monoesters include:

-

Alteration of Steroidogenesis: Phthalates can impact the production of steroid hormones such as testosterone and estradiol by modulating the expression and activity of key steroidogenic enzymes.[6]

-

Nuclear Receptor Interference: Phthalate monoesters can interact with nuclear receptors, including estrogen and androgen receptors, potentially leading to agonistic or antagonistic effects that disrupt normal hormonal signaling.[6][7]

-

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis: By altering the release of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH), phthalates can disrupt the coordinated regulation of the reproductive system.[6]

The consequences of this endocrine disruption can be significant, potentially leading to testicular dysgenesis syndrome in males and altered folliculogenesis and ovarian function in females.[6]

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

A central mechanism of action for long-chain phthalate monoesters is the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[4][8] PPARs are a group of nuclear receptors (isoforms α, β/δ, and γ) that function as ligand-activated transcription factors, regulating genes involved in lipid metabolism, inflammation, and cellular differentiation.[8]

The interaction of this compound with PPARs is predicted based on the established activity of other long-chain phthalate monoesters. The potency of PPAR activation by phthalate monoesters generally increases with the length of their alkyl side chain.[4][8]

-

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and kidney, PPARα activation by phthalates can lead to peroxisome proliferation and alterations in lipid metabolism.[9]

-

PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a key regulator of adipogenesis and insulin sensitivity.[8] Activation of PPARγ by phthalates can influence fat cell differentiation and lipid storage.[8]

The activation of PPARs by this compound can lead to a wide range of cellular responses, including changes in gene expression related to fatty acid oxidation, lipid transport, and inflammation.

Diagram illustrating the activation of Peroxisome Proliferator-Activated Receptors (PPARs) by this compound.

Aryl Hydrocarbon Receptor (AhR) Signaling

The Aryl Hydrocarbon Receptor (AhR) is another ligand-activated transcription factor that can be targeted by certain phthalate monoesters.[10][11] AhR is known for its role in mediating the toxicity of xenobiotics, such as dioxins, and is also involved in various physiological processes, including immune responses and cell cycle regulation.[12]

Activation of AhR by this compound could lead to:

-

Induction of Cytochrome P450 (CYP) Enzymes: AhR activation typically leads to the increased expression of CYP1 family enzymes (e.g., CYP1A1, CYP1B1), which are involved in the metabolism of both endogenous and exogenous compounds.[10]

-

Oxidative Stress: The induction of CYP enzymes can sometimes lead to the production of reactive oxygen species (ROS), contributing to cellular oxidative stress.[9]

-

Crosstalk with Other Signaling Pathways: AhR signaling can interact with other pathways, including those regulated by estrogen receptors and other nuclear receptors, further contributing to the endocrine-disrupting effects of phthalates.[10]

Diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.

Induction of Oxidative Stress

A common cellular response to phthalate exposure is the generation of reactive oxygen species (ROS), leading to oxidative stress.[9][13] This occurs when the production of ROS overwhelms the cell's antioxidant defense mechanisms.

The induction of oxidative stress by this compound can result in:

-

Damage to Cellular Macromolecules: ROS can damage DNA, proteins, and lipids, leading to impaired cellular function.[9]

-

Activation of Stress-Response Pathways: Cells respond to oxidative stress by activating signaling pathways such as the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[13]

-

Apoptosis: Severe or prolonged oxidative stress can trigger programmed cell death, or apoptosis, as a mechanism to eliminate damaged cells.[9]

Experimental Protocols for Mechanistic Investigation

To facilitate further research into the cellular effects of this compound, this section provides detailed protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assessment

A fundamental first step in toxicological assessment is to determine the effect of a compound on cell viability. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Incubation: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

PPAR Activation Assessment: Luciferase Reporter Assay

To specifically investigate the activation of PPARs, a luciferase reporter assay is the gold standard. This assay measures the ability of a compound to induce the transcription of a reporter gene under the control of a PPAR response element (PPRE).

Protocol: PPAR Luciferase Reporter Assay

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with a PPAR expression vector (for the isoform of interest), a PPRE-driven firefly luciferase reporter vector, and a Renilla luciferase control vector for normalization.

-

Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound and known PPAR agonists (positive controls) for 24 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[14]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction relative to the vehicle control.[14]

A simplified workflow for the PPAR luciferase reporter assay.

Oxidative Stress Measurement: DCFH-DA Assay

The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS levels.

Protocol: DCFH-DA Assay for ROS Detection

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include a positive control for ROS induction (e.g., H₂O₂).

-

DCFH-DA Loading: After treatment, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

-

Data Analysis: Express the results as a percentage increase in fluorescence relative to the vehicle control.

Quantitative Data Summary

| Phthalate Monoester | Assay | Endpoint | Effective Concentration (EC₅₀) / Inhibitory Concentration (IC₅₀) | Reference |

| Mono(2-ethylhexyl) phthalate (MEHP) | PPARα Luciferase Assay (mouse) | Activation | ~1-5 µM | [4] |

| Mono(2-ethylhexyl) phthalate (MEHP) | PPARγ Luciferase Assay (mouse) | Activation | ~10-20 µM | [4] |

| Monobenzyl phthalate (MBzP) | PPARα Luciferase Assay (mouse) | Activation | ~20-30 µM | [8] |

| Monononyl phthalate (MNP) | PPAR Luciferase Assay (mouse granulosa cells) | Activation | Significant at 6.3-100 µM | [8] |

Conclusion and Future Directions

The cellular mechanism of action of this compound is likely to be complex, involving the interplay of multiple signaling pathways. Based on the extensive literature on other long-chain phthalate monoesters, it is highly probable that this compound functions as an endocrine disruptor, primarily through the activation of PPARs and potentially AhR, leading to downstream effects such as altered gene expression, cellular metabolism, and the induction of oxidative stress.

The lack of direct experimental data for this compound highlights a critical knowledge gap. Future research should focus on:

-

Directly assessing the binding affinity and activation potential of this compound for PPAR and AhR isoforms.

-

Investigating its effects on steroidogenesis and hormone receptor signaling in relevant cell models.

-

Characterizing the dose-response relationship for the induction of oxidative stress and apoptosis.

-

Utilizing toxicogenomic approaches to obtain a comprehensive understanding of the global changes in gene expression induced by this compound.

The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations. By systematically elucidating the cellular and molecular mechanisms of this compound, the scientific community can better assess its potential risks to human health and inform regulatory decisions.

References

-

Hlisny, D. A., et al. (2022). Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary. Reproductive Toxicology, 109, 10-21. [Link]

-

Radke, E. G., et al. (2019). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. International Journal of Environmental Research and Public Health, 16(1), 80. [Link]

-

Sheikh, I. A., et al. (2021). Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites. International Journal of Molecular Sciences, 22(16), 8885. [Link]

-

Wang, Y., et al. (2021). Phthalates and Their Impacts on Human Health. International Journal of Environmental Research and Public Health, 18(10), 5365. [Link]

-

Rowdhwal, S., & Chen, J. (2018). Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview. BioMed Research International, 2018, 1750368. [Link]

-

Alizadeh, A., et al. (2022). Effects of Di-2-Ethylhexyl Phthalate on Central Nervous System Functions: A Narrative Review. Journal of Environmental and Public Health, 2022, 9925245. [Link]

-

Bility, M. T., et al. (2004). Activation of Mouse and Human Peroxisome Proliferator-Activated Receptors (PPARs) by Phthalate Monoesters. Toxicological Sciences, 82(1), 17-29. [Link]

-

Kim, S. H., et al. (2015). Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis. Journal of Cancer Prevention, 20(1), 12-24. [Link]

-

Ziv-Gal, A., & Flaws, J. A. (2023). The role of the aryl hydrocarbon receptor in mediating the effects of mono(2-ethylhexyl) phthalate in mouse ovarian antral follicles. Biology of Reproduction, 108(3), 415-426. [Link]

-

Ferguson, K. K., et al. (2014). Exploration of oxidative stress and inflammatory markers in relation to urinary phthalate metabolites: NHANES 1999–2006. Environmental Science & Technology, 48(1), 772-781. [Link]

-

National Research Council (US) Committee on the Health Risks of Phthalates. (2008). Phthalates and Cumulative Risk Assessment: The Tasks Ahead. National Academies Press (US). [Link]

-

Green, C. E., et al. (2023). The Cellular Effects of Di(2-ethylhexyl) Phthalate in Non-Malignant Colonic Epithelia Involve Oxidative Stress. International Journal of Molecular Sciences, 24(24), 17208. [Link]

-

Green, C. E., et al. (2023). The Cellular Effects of Di(2-ethylhexyl) Phthalate in Non-Malignant Colonic Epithelia Involve Oxidative Stress. International Journal of Molecular Sciences, 24(24), 17208. [Link]

-

Ziv-Gal, A., & Flaws, J. A. (2023). The role of the aryl hydrocarbon receptor in mediating the effects of mono(2-ethylhexyl) phthalate in mouse ovarian antral follicles. Biology of Reproduction, 108(3), 415-426. [Link]

-

Singh, S., et al. (2023). Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles. Toxics, 11(1), 32. [Link]

-

Consumer Product Safety Commission. (2010). Toxicity Review of Diundecyl Phthalate (DUP). [Link]

-

Hurst, C. H., & Waxman, D. J. (2003). Activation of PPARα and PPARγ by Environmental Phthalate Monoesters. Toxicological Sciences, 74(2), 297-308. [Link]

-

Lea, C. S., et al. (2025). Activation of Mouse and Human Peroxisome Proliferator-Activated Receptors (PPARs) by Phthalate Monoesters. Current Research in Toxicology, 8, 100220. [Link]

-

Mustieles, V., et al. (2020). Serum Phthalate Concentrations and Biomarkers of Oxidative Stress in Adipose Tissue in a Spanish Adult Cohort. Environmental Science & Technology, 54(1), 463-472. [Link]

-

Galani, G. G., et al. (2025). Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024). Science of The Total Environment, 180518. [Link]

-

Karami-Mohajeri, S., et al. (2024). The AhR pathway regulation in phthalates-induced cancer promotion, progression and metastasis: a scoping review. Cancer Cell International, 24(1), 3622. [Link]

-

Furr, J. R., et al. (2014). Activation of the PPRE reporter by PPARs after treatment with various... Journal of Applied Toxicology, 34(5), 536-546. [Link]

-

Diamanti-Kandarakis, E., et al. (2009). Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement. Endocrine Reviews, 30(4), 293-342. [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2012). Diundecyl Phthalate. [Link]

-

Stocchero, M., et al. (2022). Phthalate Exposure and Biomarkers of Oxidation of Nucleic Acids: Results on Couples Attending a Fertility Center. Antioxidants, 11(2), 241. [Link]

-

Benjamin, S., et al. (2017). “Oxidative stress induced by phthalates in mammals: State of the art and potential biomarkers”. Environmental Research, 156, 230-239. [Link]

-

Koch, H. M., et al. (2004). Assessing human exposure to phthalates using monoesters and their oxidized metabolites as biomarkers. Environmental Health Perspectives, 112(11), 1158-1161. [Link]

-

Hlisny, D. A., et al. (2022). Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary. Reproductive Toxicology, 109, 10-21. [Link]

-

INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit. [Link]

-

Kim, S. H., et al. (2020). The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay. Toxics, 8(3), 57. [Link]

-

U.S. Environmental Protection Agency. (2015). Provisional Peer-Reviewed Toxicity Values for Diundecyl Phthalate (CASRN 3648-20-2). [Link]

-

Wang, Y., et al. (2019). Metabolism of long-chain phthalates (e.g. DEHP). Environment International, 125, 129-137. [Link]

-

PubChem. (n.d.). Diundecyl phthalate. National Center for Biotechnology Information. [Link]

-

Exposome-Explorer. (n.d.). Mono-n-pentyl phthalate (MnPP). [Link]

-

Buteau-Lozano, H., et al. (2008). Mono(2-ethylhexyl)phthalate and mono-n-butyl phthalate activation of peroxisome proliferator activated-receptors α and γ in breast. Toxicology Letters, 178(3), 169-176. [Link]

-

D'Antono, M., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Foods, 12(22), 4141. [Link]

-

Albro, P. W., et al. (1982). Overview of phthalate ester pharmacokinetics in mammalian species. Environmental Health Perspectives, 45, 19-26. [Link]

-

Toxics Use Reduction Institute. (2016). TURA Science Advisory Board Review: Phthalate Ester Category. [Link]

-

Păun, D. H., et al. (2024). Acute Toxicity Assessment of Orally Administered Microplastic Particles in Adult Male Wistar Rats. International Journal of Molecular Sciences, 25(5), 2636. [Link]

-

Déglon, P., et al. (2012). Concentrations of Seven Phthalate Monoesters in Infants and Toddlers Quantified in Urine Extracted from Diapers. International Journal of Hygiene and Environmental Health, 215(5), 481-487. [Link]

-

Gambardella, C., et al. (2023). Exposure protocol for ecotoxicity testing of microplastics and nanoplastics. Nature Protocols. [Link]

Sources

- 1. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diundecyl phthalate | C30H50O4 | CID 19283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sci-Hub: are you are robot? [sci-hub.sg]

- 5. Overview of phthalate ester pharmacokinetics in mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of the aryl hydrocarbon receptor in mediating the effects of mono(2-ethylhexyl) phthalate in mouse ovarian antral follicles† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of the aryl hydrocarbon receptor in mediating the effects of mono(2-ethylhexyl) phthalate in mouse ovarian antral follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The AhR pathway regulation in phthalates-induced cancer promotion, progression and metastasis: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Di-2-Ethylhexyl Phthalate on Central Nervous System Functions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Undecyl Hydrogen Phthalate: A Toxicological Profile and In-Depth Technical Guide

Abstract

Undecyl hydrogen phthalate, the monoester metabolite of diundecyl phthalate (DUP), is a molecule of increasing toxicological interest. As a member of the long-chain phthalate class, its potential as an endocrine disruptor and reproductive toxicant warrants a thorough examination. This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicological profile of this compound. Due to a scarcity of direct studies on this specific monoester, this guide synthesizes data from its parent compound, DUP, and structurally similar long-chain phthalate monoesters to construct a robust toxicological assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of environmental contaminants and their impact on human health.

Introduction: The Context of Phthalate Toxicology

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics.[1] Their ubiquitous presence in consumer products, from food packaging and medical devices to personal care products and toys, results in widespread human exposure.[2][3] The primary concern surrounding phthalates is not acute toxicity, which is generally low, but their potential for long-term adverse health effects, particularly as endocrine-disrupting chemicals (EDCs).[1][2]

The toxicological activity of phthalate diesters is primarily attributed to their monoester metabolites, which are formed through hydrolysis in the gastrointestinal tract or other tissues.[4] These monoesters are considered the biologically active agents responsible for the observed toxic effects.[4][5] This guide focuses on this compound, the monoester of DUP, a high molecular weight phthalate.

Physicochemical Properties and Toxicokinetics

2.1. Chemical Identity

-

Chemical Name: this compound; Monoundecyl Phthalate[6]

-

Synonyms: 2-undecoxycarbonylbenzoic acid; 2-((Undecyloxy)carbonyl)benzoic acid[6]

-

CAS Number: 51622-03-8[6]

-

Molecular Formula: C₁₉H₂₈O₄[6]

-

Parent Compound: Diundecyl phthalate (DUP) (CAS: 3648-20-2)[7]

2.2. Metabolism and Bioavailability

The metabolic pathway for phthalates is a critical determinant of their toxicity. Following exposure to the parent diester, DUP, the initial and most significant metabolic step is the hydrolysis to this compound (monoundecyl phthalate).[7] This conversion is a prerequisite for systemic toxicity.

Long-chain phthalates like DUP are further metabolized through oxidative processes, leading to the formation of hydroxylated, oxo, and carboxylated metabolites.[4] In vitro studies using human liver microsomes have identified several specific metabolites of DUP, including:[8]

-

Mono-undecyl phthalate (MUP)

-

Mono-hydroxyundecyl phthalate (MHUP)

-

Mono-oxoundecyl phthalate (MOUP)

-

Mono-carboxydecyl phthalate (MCDP)

The presence of these metabolites in human urine confirms systemic exposure to DUP and its subsequent metabolism.[8]

Figure 1: Generalized metabolic pathway of diundecyl phthalate (DUP).

Toxicological Profile: An Evidence-Based Assessment

Direct toxicological data for this compound is limited. Therefore, this profile is constructed by integrating information from its parent compound, DUP, and by drawing parallels with other well-studied long-chain phthalate monoesters, such as mono(2-ethylhexyl) phthalate (MEHP).

3.1. Acute Toxicity

3.2. Reproductive and Developmental Toxicity

The primary toxicological concern for phthalates is their effect on the reproductive system, particularly during development.[9] Phthalates are known to be anti-androgenic, meaning they can interfere with the production and action of male hormones.

While specific studies on this compound are lacking, exposure to phthalate mixtures has been shown to cause reproductive tract malformations in male rats.[10] Exposure to certain phthalates during pregnancy is associated with adverse outcomes such as preterm birth, low birth weight, and pregnancy loss.[11]

3.3. Endocrine Disruption

The endocrine-disrupting properties of phthalates are the mechanistic basis for their reproductive and developmental toxicity. Phthalate monoesters can interact with various nuclear receptors and signaling pathways involved in hormone synthesis and regulation.

Studies on analogous monoesters, such as MEHP and monobutyl phthalate (MBP), have demonstrated adverse effects on endocrine organs in male pubertal rats, including changes in the liver, kidney, and pancreas.[12] These effects were observed at doses ranging from 25 to 400 mg/kg body weight per day.[12]

3.4. Genotoxicity and Carcinogenicity

The genotoxic potential of phthalates is a subject of ongoing research. Some studies suggest that certain phthalates can induce oxidative stress, leading to DNA damage.[13] In vitro exposure of human placental cells to MEHP has been shown to induce oxidative stress responses.[11]

The carcinogenicity of phthalates, particularly di(2-ethylhexyl) phthalate (DEHP), has been observed in rodents, with the liver being a primary target organ.[13] However, the relevance of these findings to humans is still debated. There is currently no direct data on the carcinogenicity of this compound.

Quantitative Toxicological Data Summary

Due to the lack of specific data for this compound, the following table includes data for the parent compound (DUP) and a well-studied analogous monoester (MEHP) to provide context.

| Compound | Test Type | Species | Route | Value | Endpoint | Reference |

| Diundecyl Phthalate (DUP) | LD50 | Mouse | Intraperitoneal | >100 g/kg | Acute Lethality | [7] |

| Mono(2-ethylhexyl) Phthalate (MEHP) | Sub-chronic | Rat (male) | Oral (gavage) | 25-400 mg/kg/day for 28 days | Increased liver weight, altered biochemical parameters | [12] |

| Di(2-ethylhexyl) Phthalate (DEHP) | TDI | Human | - | 48 µg/kg body weight/day | Tolerable Daily Intake | [2] |

| Di(2-ethylhexyl) Phthalate (DEHP) | NOAEL | Human | - | 4.8 mg/kg body weight/day | No Observed Adverse Effect Level | [2] |

TDI: Tolerable Daily Intake; NOAEL: No-Observed-Adverse-Effect Level. It is important to note that the TDI and NOAEL for DEHP are based on studies of the parent compound, not the monoester metabolite directly.

Proposed Experimental Workflow for Hazard Characterization

Given the significant data gaps for this compound, a structured experimental approach is necessary to fully characterize its toxicological profile. The following workflow outlines key assays and methodologies based on established toxicological testing paradigms.

Figure 2: Proposed experimental workflow for this compound.

5.1. Step-by-Step Methodologies

5.1.1. In Vitro Endocrine Activity: Steroidogenesis Assay in H295R Cells

-

Cell Culture: Culture human adrenocortical carcinoma (H295R) cells in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Exposure: Plate cells in multi-well plates and allow them to adhere. Replace the medium with a serum-free medium containing various concentrations of this compound (and appropriate controls).

-

Incubation: Incubate the cells for a defined period (e.g., 48 hours).

-

Hormone Quantification: Collect the cell culture supernatant and quantify the levels of key steroid hormones (e.g., testosterone, estradiol) using validated methods such as ELISA or LC-MS/MS.

-

Data Analysis: Compare hormone levels in treated cells to vehicle controls to determine if this compound inhibits or stimulates steroidogenesis.

5.1.2. In Vivo Subchronic Toxicity: 28-Day Repeated Dose Oral Toxicity Study in Rodents (Based on OECD Guideline 407)

-

Animal Selection: Use a standardized strain of laboratory rats (e.g., Sprague-Dawley), with an equal number of males and females per group.

-

Dose Groups: Establish at least three dose levels of this compound and a vehicle control group. Doses should be selected based on any available preliminary toxicity data or by range-finding studies.

-

Administration: Administer the test substance daily by oral gavage for 28 consecutive days.

-

Observations: Conduct daily clinical observations and weekly body weight and food consumption measurements.

-

Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh key organs (liver, kidneys, gonads, etc.) and preserve them for histopathological examination.

-

Data Analysis: Analyze all data for statistically significant differences between treated and control groups to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Conclusion and Future Directions

The toxicological profile of this compound is currently incomplete, with a significant reliance on data from its parent compound and other phthalate analogs. The available evidence suggests that, like other long-chain phthalate monoesters, it is likely to be a reproductive and developmental toxicant with endocrine-disrupting properties. However, without direct studies, a definitive risk assessment remains challenging.

Future research should prioritize the generation of specific toxicological data for this compound following established international guidelines. This includes comprehensive in vitro and in vivo studies to determine its potency, identify target organs, and elucidate its mechanisms of action. Such data are crucial for informing regulatory decisions and protecting human health from the potential risks associated with exposure to this and other phthalates.

References

-

Wang, Y., Qian, H. (2021). Phthalates and Their Impacts on Human Health. Healthcare (Basel), 9(5), 603. [Link]

-

Knez, J., et al. (2020). Endocrine Adverse Effects of Mono(2-ethylhexyl) Phthalate and Monobutyl Phthalate in Male Pubertal Rats. Arh Hig Rada Toksikol, 71(4), 329-338. [Link]

-

U.S. Consumer Product Safety Commission. (2010). Overview of Phthalates Toxicity. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19283, Diundecyl phthalate. [Link]

-

Zhang, X., et al. (2021). Mono(2-ethylhexyl) phthalate induces transcriptomic changes in placental cells based on concentration, fetal sex, and trophoblast cell type. Environ Health Perspect, 129(9), 97001. [Link]

-

AnalytiChem GmbH. (2025). Safety data sheet: Potassium hydrogen phthalate 300mg C/L in Water for TOC/DOC determination. [Link]

-

Hannon, P. R., et al. (2021). Multigenerational Effects of an Environmentally Relevant Phthalate Mixture on Reproductive Parameters and Ovarian miRNA Expression in Female Rats. Toxicol Sci, 183(1), 145-159. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6781, Diethyl Phthalate. [Link]

-

National Center for Biotechnology Information. (2023). Phthalates Toxicity. In: StatPearls. [Link]

-

Tetz, L. M., et al. (2013). Mono-2-Ethylhexyl Phthalate Induces Oxidative Stress Responses in Human Placental Cells In Vitro. Toxicol Appl Pharmacol, 268(1), 47-54. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 103921, this compound. [Link]

-

Lynn University. (2013). Mono-2-Ethylhexyl Phthalate Induces Oxidative Stress Responses in Human Placental Cells In Vitro. Lynn University Scholars. [Link]

-

Saravanabhavan, G., et al. (2014). Identification of potential biomarkers of exposure to diundecyl phthalate. Anal Bioanal Chem, 406(20), 4941-4949. [Link]

-

Fountoucidou, P., et al. (2024). A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates. Toxics, 12(9), 675. [Link]

-

Erkekoglu, P., Kocer-Gumusel, B. (2014). Genotoxicity of phthalates. Toxicol Mech Methods, 24(9), 616-626. [Link]

-

Paquette, A. G., et al. (2023). Mono(2-ethylhexyl) phthalate induces transcriptomic changes in placental cells based on concentration, fetal sex, and trophoblast cell type. Placenta, 131, 1-9. [Link]

-

Hansen, J. F., et al. (2024). Mono-n-hexyl phthalate: exposure estimation and assessment of health risks based on levels found in human urine samples. Arch Toxicol, 98(8), 2269-2282. [Link]

-

Loba Chemie. (n.d.). POTASSIUM HYDROGEN PHTHALATE. [Link]

Sources

- 1. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diethyl Phthalate | C12H14O4 | CID 6781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cpsc.gov [cpsc.gov]

- 5. Mono(2-ethylhexyl) phthalate induces transcriptomic changes in placental cells based on concentration, fetal sex, and trophoblast cell type - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C19H28O4 | CID 103921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diundecyl phthalate | C30H50O4 | CID 19283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Identification of potential biomarkers of exposure to diundecyl phthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multigenerational Effects of an Environmentally Relevant Phthalate Mixture on Reproductive Parameters and Ovarian miRNA Expression in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mono-2-Ethylhexyl Phthalate Induces Oxidative Stress Responses in Human Placental Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endocrine Adverse Effects of Mono(2-ethylhexyl) Phthalate and Monobutyl Phthalate in Male Pubertal Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genotoxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

Undecyl Hydrogen Phthalate as a Peroxisome Proliferator: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of undecyl hydrogen phthalate as a representative long-chain monoester phthalate and its role as a peroxisome proliferator. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular mechanisms underpinning phthalate-induced peroxisome proliferation, with a primary focus on the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This guide delves into the causality behind experimental choices, provides detailed protocols for key assays, and presents quantitative data to illustrate the biological effects. Visual diagrams of the core signaling pathway and experimental workflows are included to facilitate a deeper understanding of the concepts and methodologies discussed.

Introduction: The Landscape of Phthalates and Peroxisome Proliferation

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics.[1] Due to their ubiquitous presence in consumer products, there is considerable interest in their potential effects on human health. A significant body of research has categorized many phthalate esters as peroxisome proliferators (PPs), a diverse group of chemicals that induce an increase in the size and number of peroxisomes in susceptible species, particularly in the liver.[1][2]

Peroxisomes are vital cellular organelles involved in various metabolic processes, including the beta-oxidation of very long-chain fatty acids.[1] The proliferation of these organelles is primarily mediated by the activation of a family of nuclear receptors known as Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3] It is the monoester metabolites of phthalates, such as this compound, that are the biologically active ligands for these receptors.[1][4] The potency of these monoesters in activating PPARs often correlates with the length of their alkyl side-chain, with longer chains generally exhibiting greater activity.[4]

This guide will focus on this compound as a model long-chain phthalate monoester to elucidate the mechanisms and experimental approaches relevant to the study of peroxisome proliferation.

Molecular Mechanism of Action: The Central Role of PPARs

The biological effects of this compound as a peroxisome proliferator are predominantly mediated through the activation of PPARs.[1][2] PPARs are ligand-activated transcription factors that belong to the nuclear receptor superfamily.[1] There are three main isoforms of PPARs: PPARα, PPARβ/δ, and PPARγ, each with distinct tissue distribution and physiological roles.[1][5]

Upon entering the cell, this compound can bind to the ligand-binding domain of PPARs. This binding induces a conformational change in the receptor, leading to its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[1][6] This PPAR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1][6]

The binding of the PPAR-RXR complex to PPREs recruits a suite of co-activator proteins, which facilitates the assembly of the transcriptional machinery and ultimately leads to the upregulation of genes involved in peroxisome proliferation and lipid metabolism.[6] Key target genes include those encoding for enzymes involved in fatty acid oxidation, such as acyl-CoA oxidase.[7]

Signaling Pathway Diagram

Caption: Figure 2. Experimental Workflow for a PPAR Luciferase Reporter Assay.

Gene Expression Analysis

To confirm that PPAR activation by this compound leads to the transcriptional regulation of target genes, quantitative real-time PCR (qPCR) can be performed. The expression levels of known PPAR target genes, such as those involved in fatty acid metabolism (e.g., Fabp4, Cd36), can be measured in cells treated with the compound. [8][9]

Morphological and Biochemical Assessment of Peroxisome Proliferation

In vivo or in vitro studies using liver cells (e.g., primary hepatocytes) can be conducted to directly observe and quantify peroxisome proliferation. [2][10]

-

Electron Microscopy: Transmission electron microscopy (TEM) is the gold standard for visualizing the increase in the number and size of peroxisomes within the cytoplasm of hepatocytes. [2]* Immunohistochemistry: Staining for peroxisomal marker proteins, such as catalase or acyl-CoA oxidase, can be used to quantify the peroxisomal volume density in liver tissue sections. [10]* Enzyme Activity Assays: The activity of peroxisomal enzymes, particularly those of the fatty acid β-oxidation system, can be measured biochemically from liver homogenates. A significant increase in these enzyme activities is a hallmark of peroxisome proliferation. [2]

Quantitative Data Summary

| Concentration of MEHP (µM) | PPARα Activation (Fold Induction) | Fabp4 Gene Expression (Fold Change) | Cd36 Gene Expression (Fold Change) |

| 0.1 | ~1.2 | ~1.1 | ~1.2 |

| 1 | ~2.5 | ~1.5 | ~1.8 |

| 10 | ~8.0 | ~2.0 | ~5.7 |

| 40 | ~15.0 | ~49.0 | ~27.0 |

| 100 | ~20.0 | - | - |

| Data is illustrative and compiled from studies on MEHP.[9][11] |

Conclusion and Future Directions

This compound, as a long-chain phthalate monoester, is predicted to be a potent peroxisome proliferator through the activation of PPARs. The experimental methodologies outlined in this guide provide a robust framework for researchers to investigate the biological activity of this and other related compounds. The activation of the PPAR signaling pathway, leading to the upregulation of genes involved in lipid metabolism and peroxisome biogenesis, is the core mechanism driving these effects.

Future research should focus on generating specific dose-response data for this compound to accurately assess its potency relative to other phthalates. Furthermore, investigating the differential activation of PPAR isoforms (α, β/δ, and γ) by this compound will provide a more nuanced understanding of its potential physiological and toxicological effects. The application of high-throughput screening assays, coupled with advanced imaging and transcriptomic analyses, will be instrumental in further elucidating the role of long-chain phthalates as peroxisome proliferators and their implications for human health.

References

-

Pocar, P., Fiandanese, N., Secchi, C., Berrini, A., Fischer, B., & Schaedlich, K. (2012). Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence. International Journal of Endocrinology, 2012, 921760. [Link]

-

Meling, D. N., Dao, T. P., Cohen, J. I., & Flaws, J. A. (2022). Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary. Reproductive Toxicology, 110, 56-66. [Link]

-

Meling, D. N., Dao, T. P., Cohen, J. I., & Flaws, J. A. (2022). Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary. Reproductive Toxicology, 110, 56–66. [Link]

-

Lee, K. Y., Shibutani, M., Takagi, H., Kato, N., Takigami, S., Uneyama, C., & Hirose, M. (2004). Di(2-ethylhexyl) phthalate induces apoptosis through peroxisome proliferators-activated receptor-gamma and ERK 1/2 activation in testis of Sprague-Dawley rats. Toxicological Sciences, 81(2), 343-350. [Link]

-

Reddy, J. K. (2001). Peroxisome Proliferators and Peroxisome Proliferator-Activated Receptor α: Biotic and Xenobiotic Sensing. American Journal of Pathology, 159(3), 787–794. [Link]

-